4-甲基-N-(1,2-恶唑-3-基)-3-哌啶-1-基磺酰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a chemical compound . It has a molecular formula of C11H12N2O3S . This compound is a type of sulfonamide , which is a class of compounds that have been found to possess a wide range of medicinal properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition .
Molecular Structure Analysis
The structure of the related compound “4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” was determined by spectral (IR, 1H and 13C NMR), elemental analyses, and X-ray diffraction data . The molecule is bent at the S atom with a C–SO2–NH–C torsion angle of -86.3(3) .Physical and Chemical Properties Analysis
The related compound “4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” was found to be stable to air and moisture and soluble in Dioxane, DMF, and DMSO .科学研究应用
合成和抗菌活性
N-取代衍生物的抗菌研究:类似于 4-甲基-N-(1,2-恶唑-3-基)-3-哌啶-1-基磺酰基苯甲酰胺的 N-取代衍生物对革兰氏阴性菌和革兰氏阳性菌表现出中等至卓越的抗菌活性,突出了开发新型抗菌剂的潜力 (Khalid 等,2016)。
抗菌活性和分子建模:新型衍生物表现出显着的抗菌和中等的抗真菌活性,这已通过基于结构的研究和对接研究得到证实,表明它们作为抗菌剂的潜力 (Vankadari 等,2013)。
缓蚀
- 对铁的缓蚀:使用量子化学计算和分子动力学模拟研究了哌啶衍生物对铁的缓蚀性能,表明这些化合物可以有效防止腐蚀,这对于工业应用至关重要 (Kaya 等,2016)。
治疗应用
抑制凝血酶:一种密切相关化合物的立体异构体表现出对凝血酶(一种参与血液凝固的酶)的有效抑制,表明其开发新型抗凝血药物的潜力 (Okamoto 等,1981)。
抗癌作用:与查询化合物在结构上相关的磺酰胺衍生的靛红质对肝细胞癌细胞系表现出有希望的细胞毒作用,突出了其在癌症治疗应用中的潜力 (Eldeeb 等,2022)。
合成优化
- CGRP 受体拮抗剂的对映选择性工艺:为一种有效的 CGRP 受体拮抗剂开发立体选择性和经济的合成方法表明优化潜在治疗化合物的合成路线非常重要,这可以提高其在医疗治疗中的生产和应用 (Cann 等,2012)。
作用机制
Target of Action
The primary target of 4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
The compound acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways in which hCA II is involved .
Result of Action
The inhibition of hCA II by 4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide can have various molecular and cellular effects. For instance, it has been found to potentiate the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria .
属性
IUPAC Name |
4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-5-6-13(16(20)17-15-7-10-23-18-15)11-14(12)24(21,22)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOOTFUIHLEDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。